molecular formula C22H28N6O4 B2426259 methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate CAS No. 578762-37-5

methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

Cat. No.: B2426259
CAS No.: 578762-37-5
M. Wt: 440.504
InChI Key: MZSXPZMPSRBHMI-UHFFFAOYSA-N
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Description

Methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-24-20-19(21(30)25(2)22(24)31)28(15-18(29)32-3)17(23-20)14-27-11-9-26(10-12-27)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXPZMPSRBHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex purine derivative that has garnered attention for its potential biological activities. This compound features a purine core along with various substituents that contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C27H32N6O2
Molecular Weight 472.593 g/mol
CAS Number 851938-22-2

The presence of the benzylpiperazine moiety is significant as it is known to enhance pharmacological activity by interacting with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation through various pathways.
  • Neuromodulatory Effects : It may act on serotonin and dopamine receptors due to the piperazine structure, which is commonly associated with psychoactive properties.
  • Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives. For instance:

Antitumor Activity

A study published in European Journal of Medicinal Chemistry evaluated a series of arylpiperazine derivatives and found that they exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Neuropharmacological Studies

Research has demonstrated that benzylpiperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. In vitro studies showed that these compounds could enhance serotonin levels in synaptic clefts .

Biological Assays

To assess the biological activity of this compound, various assays are employed:

Assay TypePurpose
MTT Assay To evaluate cell viability and cytotoxicity against cancer cells
ELISA To measure levels of neurotransmitters or cytokines
Receptor Binding Assays To determine affinity for specific receptors

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

Answer:
The compound contains a purine core (1,3-dimethyl-2,6-dioxo structure) linked to a 4-benzylpiperazine moiety via a methylene bridge and an ester group (methyl acetate). These features impact reactivity:

  • Purine core : Facilitates hydrogen bonding and π-π stacking with biological targets like enzymes or receptors .
  • Piperazine ring : Enhances solubility in polar solvents and allows for functional group modifications (e.g., benzyl group substitution) to modulate bioactivity .
  • Ester group : Provides a site for hydrolysis under acidic/basic conditions, enabling prodrug strategies .

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:
A multi-step synthesis is typical:

Purine core formation : Condensation of formamide with nitrogen-rich precursors under reflux conditions .

Piperazine substitution : Coupling the purine intermediate with 4-benzylpiperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane .

Esterification : Reaction with methyl chloroacetate in the presence of a base (e.g., NaH) .
Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can researchers optimize yield and purity during synthesis?

Answer:

  • Temperature control : Maintain <40°C during coupling to prevent side reactions .
  • Reagent selection : Use anhydrous EDC for efficient amide bond formation and reduce hydrolysis .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) for ≥95% purity .
  • pH monitoring : Adjust to pH 7–8 during esterification to avoid premature hydrolysis .

Advanced: What methodological approaches elucidate the compound’s mechanism of action?

Answer:

  • Enzyme inhibition assays : Test against adenosine deaminase (ADA) or phosphodiesterases (PDEs) using UV-Vis spectroscopy to monitor substrate conversion .
  • Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists) to quantify affinity for G-protein-coupled receptors (GPCRs) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with ADA or PDE4B .

Advanced: How should conflicting bioactivity data across assays be resolved?

Answer:

  • Assay validation : Replicate studies in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target specificity .
  • Data normalization : Adjust for solvent effects (e.g., DMSO concentration ≤0.1%) and use internal controls (e.g., ATP levels in viability assays) .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from independent studies .

Basic: What analytical techniques characterize purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify substituent integration and absence of impurities .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) .
  • HPLC-UV : Purity assessment at λ=254 nm with a C18 column .

Advanced: What strategies optimize structure-activity relationship (SAR) studies?

Answer:

  • Scaffold diversification : Synthesize analogs with modified piperazine (e.g., 4-methyl or 4-ethyl) or purine substituents (e.g., hexyl vs. pentyl chains) .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen bond donors/acceptors .
  • In vitro screening : Prioritize analogs with IC₅₀ values ≤10 μM in enzyme inhibition assays for further development .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility : Soluble in DMSO (>50 mg/mL), methanol, and DMF; poorly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at -20°C for >6 months; degrades at pH <3 or >11 (hydrolysis of ester group) .

Advanced: How can computational modeling enhance interaction studies?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Free energy calculations : Use MM-GBSA to predict binding affinities and rank analogs .
  • ADMET prediction : Employ SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

Advanced: What considerations are critical for scaling up synthesis for in vivo studies?

Answer:

  • Batch optimization : Replace EDC with cost-effective carbodiimides (e.g., DCC) for large-scale coupling .
  • Solvent recovery : Implement distillation to recycle DCM and reduce waste .
  • Quality control : Validate batches via LC-MS and elemental analysis (C, H, N) to meet pharmacopeial standards .

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